molecular formula C9H9NO5S B8338799 3,4-Dimethoxybenzenesulfonylisocyanate

3,4-Dimethoxybenzenesulfonylisocyanate

Cat. No.: B8338799
M. Wt: 243.24 g/mol
InChI Key: PNDMGELBDCITCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxybenzenesulfonylisocyanate is a specialized organic compound featuring a sulfonylisocyanate (-SO₂-NCO) functional group attached to a benzene ring substituted with methoxy (-OCH₃) groups at the 3- and 4-positions.

The sulfonylisocyanate group confers high electrophilicity, making it reactive toward nucleophiles like amines or alcohols, while the methoxy substituents enhance solubility in polar solvents due to their electron-donating nature.

Properties

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

3,4-dimethoxy-N-(oxomethylidene)benzenesulfonamide

InChI

InChI=1S/C9H9NO5S/c1-14-8-4-3-7(5-9(8)15-2)16(12,13)10-6-11/h3-5H,1-2H3

InChI Key

PNDMGELBDCITCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N=C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Sulfonylisocyanate vs. Phenyl/Diisocyanates : The sulfonyl group (-SO₂-) in this compound increases electrophilicity at the isocyanate group compared to phenyl or aliphatic isocyanates (e.g., 3,4-Dimethylphenyl isocyanate), accelerating reactions with nucleophiles .
  • Methoxy vs. Methyl Substituents: Methoxy groups donate electrons via resonance, slightly reducing the isocyanate’s electrophilicity compared to electron-withdrawing groups. However, they improve solubility in solvents like DMSO or ethanol, facilitating laboratory-scale reactions .

Research Findings and Gaps

  • Synthetic Utility : A 2021 study on 3,4-Dimethylphenyl isocyanate demonstrated its efficacy in synthesizing urea derivatives, suggesting that this compound could enable analogous reactions with enhanced solubility .
  • Volatility : Aliphatic isocyanates (e.g., hexamethylene diisocyanate) are more volatile than aromatic sulfonylisocyanates, influencing their industrial applicability .

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